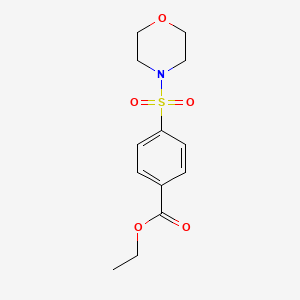
1-(1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone, commonly known as MEAI, is a synthetic chemical compound that belongs to the class of substituted cathinones. It is a psychoactive substance that has gained popularity among drug users due to its stimulant and euphoric effects. However, the potential of MEAI in scientific research goes beyond its recreational use.
Mechanism of Action
MEAI acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can enhance their effects on the postsynaptic receptors. The increased activity of these neurotransmitters can lead to the stimulant and euphoric effects of MEAI.
Biochemical and Physiological Effects
MEAI has been shown to increase the levels of dopamine and norepinephrine in the brain. This can lead to increased alertness, motivation, and mood enhancement. However, prolonged use of MEAI can lead to tolerance and dependence, which can result in adverse effects such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
MEAI has been used in various lab experiments to study the effects of dopamine and norepinephrine on behavior and cognition. Its ability to increase the levels of these neurotransmitters in the brain makes it a useful tool for studying their role in various neurological disorders. However, the recreational use of MEAI has limited its availability for scientific research, and its potential for abuse and dependence makes it a challenging substance to work with.
Future Directions
The potential of MEAI in scientific research is vast, and there are several future directions that can be pursued. One direction is to study the effects of MEAI on other neurotransmitters and their receptors, such as serotonin and GABA. Another direction is to investigate the potential of MEAI in treating other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. Additionally, the development of safer and more effective analogs of MEAI can lead to new treatments for various neurological disorders.
Conclusion
MEAI is a synthetic chemical compound that has gained popularity among drug users due to its stimulant and euphoric effects. However, its potential in scientific research goes beyond its recreational use. MEAI has been studied for its potential in treating various neurological disorders, including depression, anxiety, and Parkinson's disease. Its ability to increase the levels of dopamine and norepinephrine in the brain makes it a useful tool for studying their role in various neurological disorders. However, the potential for abuse and dependence makes it a challenging substance to work with. Future research on MEAI can lead to new treatments for various neurological disorders.
Synthesis Methods
MEAI can be synthesized through a multi-step reaction involving the condensation of 3-indoleacetic acid with 4-methylpiperidine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride.
Scientific Research Applications
MEAI has been studied for its potential in treating various neurological disorders, including depression, anxiety, and Parkinson's disease. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This mechanism of action has been linked to the antidepressant and anxiolytic effects of MEAI.
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-6-8-18(9-7-12)11-16(19)14-10-17-15-5-3-2-4-13(14)15/h2-5,10,12,17H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJRDFXQFQHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5745663.png)

![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)


![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5745714.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)
